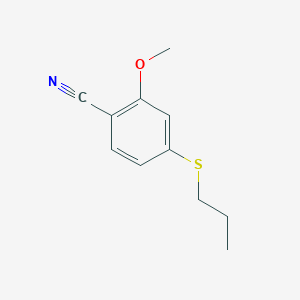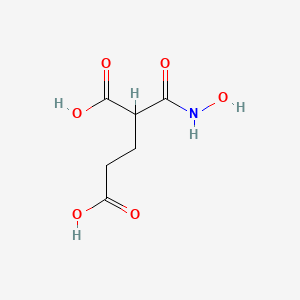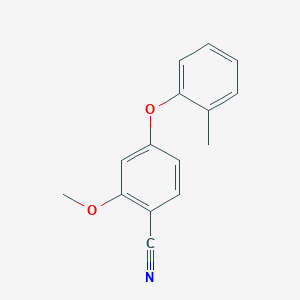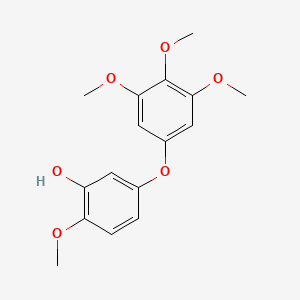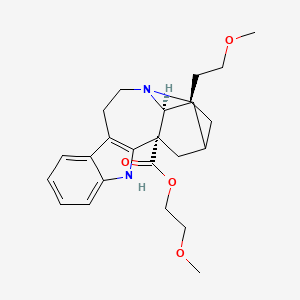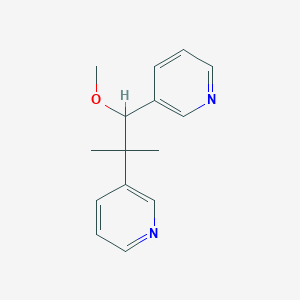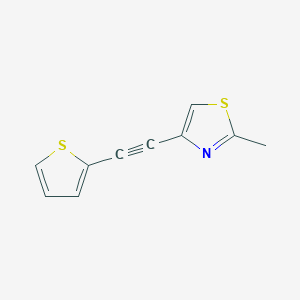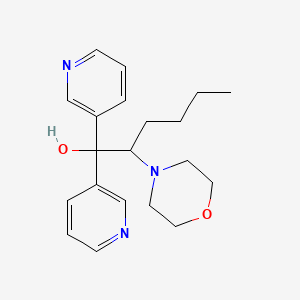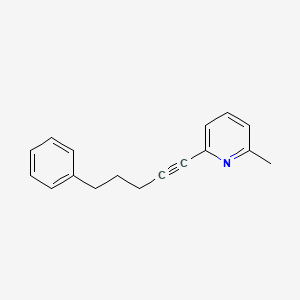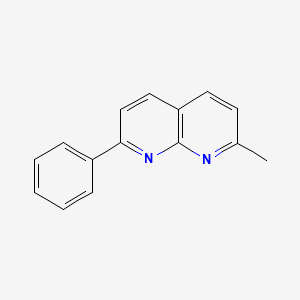
2-Methyl-6-(4-phenylpent-1-ynyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-6-(4-phenylpent-1-ynyl)pyridine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic compounds that contain a nitrogen atom in the six-membered ring This particular compound is characterized by the presence of a methyl group at the 2-position and a phenylpentynyl group at the 6-position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6-(4-phenylpent-1-ynyl)pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpyridine with 4-phenylpent-1-yne in the presence of a suitable catalyst. The reaction typically takes place under reflux conditions in an organic solvent such as toluene or dichloromethane. The use of a palladium catalyst, such as palladium on carbon (Pd/C), can facilitate the coupling reaction between the pyridine and the alkyne .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and efficiency. Industrial production often employs optimized reaction conditions, including temperature, pressure, and catalyst concentration, to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-6-(4-phenylpent-1-ynyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine compounds with various functional groups.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound has been investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.
Mécanisme D'action
The mechanism of action of 2-methyl-6-(4-phenylpent-1-ynyl)pyridine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or modulator of certain enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites on target proteins, thereby influencing their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-methyl-6-(phenylethynyl)pyridine: A similar compound with an ethynyl group instead of a pentynyl group.
2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine: A heterocyclic amine with a similar pyridine core structure
Uniqueness
2-methyl-6-(4-phenylpent-1-ynyl)pyridine is unique due to the presence of the phenylpentynyl group, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions with molecular targets, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C17H17N |
|---|---|
Poids moléculaire |
235.32 g/mol |
Nom IUPAC |
2-methyl-6-(4-phenylpent-1-ynyl)pyridine |
InChI |
InChI=1S/C17H17N/c1-14(16-10-4-3-5-11-16)8-6-12-17-13-7-9-15(2)18-17/h3-5,7,9-11,13-14H,8H2,1-2H3 |
Clé InChI |
QVXDBDKPSMNGHQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC=C1)C#CCC(C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



